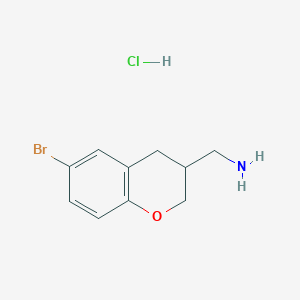

(6-Bromochroman-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(6-bromo-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10;/h1-2,4,7H,3,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRZYSMIVKWKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Architecture and Synthesis of (6-Bromochroman-3-yl)methanamine Hydrochloride: A Technical Whitepaper

Executive Summary & Pharmacological Relevance

(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The core structure comprises a bicyclic chroman (3,4-dihydro-2H-1-benzopyran) ring system substituted with a primary methanamine at the C3 position and a bromine atom at the C6 position.

The chroman-3-ylmethanamine scaffold is recognized for conferring exceptional conformational rigidity and lipophilicity, which are critical parameters for optimizing ligand-target interactions[2]. In drug discovery, derivatives of this scaffold are actively investigated as potent monoamine receptor modulators and Rho-associated protein kinase (ROCK) inhibitors[2]. The C6-bromine atom serves a dual purpose: it acts as a heavy halogen-bond donor within hydrophobic binding pockets, and it provides an essential synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

Physicochemical Profiling

To facilitate assay development and formulation, the fundamental physicochemical properties of the target compound are summarized below. The hydrochloride salt form is specifically utilized to prevent the rapid oxidation typical of free primary amines and to ensure high aqueous solubility for in vitro biological screening[3].

| Parameter | Value / Description |

| Chemical Name | (6-Bromochroman-3-yl)methanamine hydrochloride |

| CAS Registry Number | 1187931-52-7 |

| Molecular Formula | C₁₀H₁₃BrClNO |

| Molecular Weight | 278.57 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes |

| Pharmacophore Class | Conformationally restricted monoamine |

De Novo Synthesis: Strategic Route Design

The synthesis of the (6-bromochroman-3-yl)methanamine core requires precise chemoselectivity. Traditional catalytic hydrogenation (e.g., Pd/C with H₂) of chromene intermediates frequently results in the over-reduction of the aldehyde to the corresponding chroman-3-ylmethanol, alongside the highly undesirable hydrodehalogenation of the C6-bromine atom[4].

To circumvent these issues, we employ a highly controlled, four-step synthetic cascade. The sequence initiates with a domino oxa-Michael/aldol condensation[5], followed by a chemoselective organocatalytic transfer hydrogenation to preserve both the aldehyde and the aryl bromide. The sequence concludes with a pH-controlled reductive amination[6] and subsequent salt formation.

Synthetic workflow for (6-Bromochroman-3-yl)methanamine hydrochloride.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I mandate that all protocols be self-validating. The following methodologies incorporate specific causality for reagent selection and in-process monitoring steps to ensure absolute reproducibility.

Step 1: Domino Oxa-Michael/Aldol Condensation

-

Causality: Utilizing acrolein and a mild base (K₂CO₃) allows the phenoxide of 5-bromosalicylaldehyde to undergo an initial oxa-Michael addition, immediately followed by an intramolecular aldol condensation and dehydration to construct the 2H-chromene ring[5].

-

Protocol: Dissolve 5-bromosalicylaldehyde (1.0 eq) and acrolein (1.5 eq) in anhydrous 1,4-dioxane (0.2 M). Add finely powdered K₂CO₃ (1.2 eq). Heat the suspension to 80°C under a nitrogen atmosphere for 4–6 hours.

-

Validation: Monitor via TLC (Hexanes:EtOAc 8:2). Upon consumption of the starting material, quench with H₂O, extract with EtOAc, and purify via silica gel chromatography to yield 6-bromo-2H-chromene-3-carbaldehyde .

Step 2: Chemoselective Olefin Reduction

-

Causality: To prevent the reduction of the aldehyde and the cleavage of the C-Br bond[4], we utilize Hantzsch ester as a mild hydride donor, catalyzed by MacMillan’s imidazolidinone. This selectively reduces the conjugated C=C double bond via a transient iminium intermediate.

-

Protocol: Dissolve 6-bromo-2H-chromene-3-carbaldehyde (1.0 eq) in absolute ethanol. Add Hantzsch ester (1.1 eq) and MacMillan's catalyst (10 mol%). Stir at ambient temperature for 12 hours.

-

Validation: The reaction is self-indicating; the bright yellow color of the Hantzsch ester fades as it oxidizes to the pyridine derivative. Concentrate and purify to afford 6-bromochroman-3-carbaldehyde .

Step 3: Reductive Amination

-

Causality: Ammonium acetate acts as both the ammonia source and the buffer to maintain a slightly acidic pH (~pH 5), which is required for iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is specifically deployed because, unlike NaBH₄, it is stable at this pH and chemoselectively reduces the highly electrophilic iminium ion over the unprotonated aldehyde[6].

-

Protocol: Dissolve 6-bromochroman-3-carbaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir for 2 hours at room temperature to pre-form the imine. Cool to 0°C and add NaBH₃CN (1.5 eq) in small portions. Stir for 16 hours.

-

Validation: Quench with 1M NaOH to break boron complexes. Extract with dichloromethane (DCM). LC-MS analysis of the organic layer must show the [M+H]⁺ peak at m/z 242.0/244.0 (bromine isotope pattern) for the free base, (6-bromochroman-3-yl)methanamine .

Step 4: Hydrochloride Salt Formation

-

Causality: The free base is an oil susceptible to atmospheric degradation. Precipitation as the HCl salt ensures long-term stability and removes trace organic impurities.

-

Protocol: Dissolve the free base in anhydrous diethyl ether. While stirring vigorously at 0°C, add 4M HCl in dioxane (1.2 eq) dropwise. A white precipitate will form immediately. Stir for 30 minutes, filter under vacuum, wash with cold ether, and dry under high vacuum to afford (6-bromochroman-3-yl)methanamine hydrochloride .

Mechanistic Pharmacology: ROCK Inhibition Pathway

Beyond its utility as a synthetic intermediate, the chroman-3-ylmethanamine architecture is a privileged scaffold for Rho-associated protein kinase (ROCK) inhibition[2].

At the molecular level, the primary amine of the methanamine group acts as a crucial hydrogen bond donor to the hinge region of the ROCK ATP-binding site. The lipophilic chroman core occupies the adjacent hydrophobic pocket, while the C6-bromine projects into a sub-pocket, enhancing residence time via halogen bonding. By competitively inhibiting ROCK, these derivatives prevent the downstream phosphorylation of Myosin Light Chain (MLC), thereby halting actin-myosin cross-linking. This cascade is highly relevant for inducing vasodilation and reducing intraocular pressure in glaucoma models.

Mechanism of action for chroman-3-ylmethanamine derivatives in ROCK inhibition.

References

- Other Aromatic Heterocycles page 349 | BenchChem BenchChem URL

- (6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931 ...

- Chroman-3-ylmethanamine|10185-46-3|Research Chemical - Benchchem BenchChem URL

- Royal Society of Chemistry (RSC)

- A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery - Benchchem BenchChem URL

Sources

Technical Guide: Physicochemical Profiling and Laboratory Workflows for (6-Bromochroman-3-yl)methanamine Hydrochloride

Executive Summary

(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile, conformationally restricted building block widely utilized in medicinal chemistry and drug discovery. Featuring a fused bicyclic chroman system, a halogenated aromatic ring, and a primary amine, it serves as a critical intermediate for synthesizing complex therapeutics. This whitepaper provides a comprehensive technical breakdown of its molecular properties, structural rationale, and field-proven experimental protocols for handling and characterization.

Physicochemical Profiling & Structural Elucidation

The compound is predominantly synthesized and stored as a hydrochloride salt (), a choice that significantly enhances its thermodynamic stability and aqueous solubility compared to its free-base counterpart.

Quantitative Data Summary

The fundamental chemical properties of the compound are summarized below to aid in stoichiometric calculations and analytical profiling.

| Property | Value |

| Compound Name | (6-Bromochroman-3-yl)methanamine hydrochloride |

| CAS Registry Number | 1187931-52-7 |

| MDL Number | MFCD11858398 |

| Molecular Formula | C10H13BrClNO |

| Molecular Weight (Salt) | 278.57 g/mol |

| Molecular Weight (Free Base) | ~242.11 g/mol |

| Isotopic Mass [M+H]+ | 242.0 / 244.0 m/z (1:1 Ratio) |

Structural Rationale in Drug Design

Fig 2: Structural components and pharmacophoric rationale of the target molecule.

The architecture of (6-Bromochroman-3-yl)methanamine HCl is engineered for modular drug development ():

-

The Chroman Core: The 3,4-dihydro-2H-1-benzopyran (chroman) ring restricts the conformational flexibility of the molecule. This rigidity decreases the entropic penalty upon binding to target proteins, often resulting in higher binding affinity compared to flexible, linear analogs.

-

C6-Bromine Vector: The bromine atom at the 6-position serves a dual purpose. Pharmacologically, it acts as a lipophilic anchor and a potential halogen-bond donor. Synthetically, it is an ideal electrophilic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

-

C3-Methanamine Group: The primary amine provides a critical hydrogen-bond donor/acceptor site. Formulating it as a hydrochloride salt prevents oxidative degradation and amine inversion, ensuring a long shelf-life and reliable dosing in biological assays.

Experimental Workflows & Protocols

To ensure scientific integrity, all analytical and synthetic protocols must function as self-validating systems. The following methodologies detail the causality behind each procedural step.

Fig 1: Multi-modal validation workflow for (6-Bromochroman-3-yl)methanamine HCl characterization.

Protocol A: LC-MS Verification of Molecular Weight and Isotopic Signature

Objective: Confirm the molecular weight and structural integrity of the API.

-

Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v).

-

Causality: While the HCl salt is highly water-soluble, the lipophilic bromochroman core requires an organic modifier (methanol) to ensure complete, uniform solvation and prevent hydrophobic aggregation in the injection loop.

-

-

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Causality: Formic acid acts as a volatile ion-pairing agent. It maintains the primary amine in a fully protonated state during the run, preventing secondary interactions with residual silanols on the silica column, which is the primary cause of peak tailing.

-

-

Step 3: Mass Spectrometry Detection (ESI+). Monitor for the [M+H]+ adduct.

-

Self-Validation: Because the molecule contains exactly one bromine atom, the mass spectrum must display a characteristic isotopic doublet at m/z 242.0 ( 79 Br) and 244.0 ( 81 Br) in a nearly 1:1 intensity ratio. The presence of this doublet self-validates the chemical identity; its absence immediately flags a structural error or severe degradation.

-

Protocol B: Free-Base Isolation for Transition-Metal Catalysis

Objective: Convert the stable HCl salt into the free base required for downstream cross-coupling reactions (), as excess chloride ions can poison certain palladium catalysts.

-

Step 1: Alkalinization. Suspend 100 mg (0.359 mmol) of the HCl salt in 5 mL of Dichloromethane (DCM). Slowly add 5 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ) under vigorous stirring.

-

Causality: NaHCO 3 is a mild, non-nucleophilic base. It selectively deprotonates the ammonium salt without risking ring-opening or side reactions that stronger bases (like NaOH) might induce. DCM is chosen because the resulting uncharged free base is highly soluble in halogenated solvents.

-

-

Step 2: Phase Separation and Drying. Extract the organic (lower) layer. Wash with 3 mL of brine to remove residual water, then dry over anhydrous Na 2 SO 4 . Filter and concentrate under reduced pressure.

-

Self-Validation: The theoretical yield of the free base (C10H12BrNO, MW 242.11 g/mol ) is 86.9 mg. Recovering a mass between 82–86 mg of a clear oil or crystalline solid quantitatively validates the success of the phase-transfer deprotonation, proving the system worked as intended.

-

References

Comprehensive Physicochemical Profiling of 6-Bromochroman-3-yl Methanamine Salts: A Technical Guide for Preclinical Development

Structural Rationale & Medicinal Chemistry Context

The 6-bromochroman-3-yl methanamine scaffold is a critical intermediate and pharmacophore in modern drug discovery. Chroman derivatives, particularly those substituted at the 3-position, are frequently utilized as conformationally restricted bioisosteres for tetralins and indanes. They are heavily featured in the development of central nervous system (CNS) agents and voltage-gated ion channel modulators, such as Nav1.7 inhibitors targeted for neuropathic pain management ().

As a Senior Application Scientist, evaluating this molecule requires deconstructing its architecture into three functional domains:

-

The Chroman Ring: Confers structural rigidity and specific spatial geometry, optimizing the vectorization of substituents into receptor binding pockets.

-

The 6-Bromo Substituent: Serves a dual purpose. Thermodynamically, it increases the molecule's lipophilicity (LogP), enhancing membrane permeability. Synthetically, it acts as a versatile halogen handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) ().

-

The Primary Amine (Methanamine): Acts as the primary hydrogen bond donor/acceptor. With a predicted pKa of ~9.8 (), this moiety is highly basic. At physiological pH, it exists almost entirely in the ionized state, necessitating salt formation to ensure adequate solid-state stability and aqueous solubility during formulation.

Physicochemical Landscape

To effectively formulate 6-bromochroman-3-yl methanamine, establishing its baseline physicochemical properties is paramount. The free base is typically a viscous oil or low-melting solid that is susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates). Consequently, it is most commonly isolated, purified, and stored as a hydrochloride salt ().

Table 1: Quantitative Physicochemical Properties

| Property | 6-Bromochroman-3-yl Methanamine (Free Base) | Hydrochloride Salt |

| CAS Number | 885271-62-5 | 1187931-52-7 |

| Molecular Formula | C10H12BrNO | C10H13BrClNO |

| Molecular Weight | 242.11 g/mol | 278.57 g/mol |

| Physical State (RT) | Viscous oil / Low-melting solid | Crystalline solid |

| Predicted pKa (Amine) | ~9.8 | N/A (Ionized) |

| Predicted LogP | ~2.7 | < 1.0 (Apparent LogD at pH 2) |

| Aqueous Solubility | Poor (< 0.1 mg/mL) | High (> 10 mg/mL in water) |

Salt Screening & Solid-State Characterization

Causality & Rationale: Why do we perform salt screening if the HCl salt is already commercially available? While the hydrochloride salt is the industry standard for early-stage synthesis, it can suffer from the "common ion effect" in the chloride-rich gastric environment, which severely suppresses its dissolution rate in vivo. A systematic salt screen evaluates alternative counterions (e.g., methanesulfonate, tartrate, maleate) to identify a solid form with an optimized balance of crystallinity, melting point, and non-suppressed dissolution kinetics.

Figure 1: High-throughput salt screening and solid-state characterization workflow.

Protocol 1: High-Throughput Salt Screening Methodology

This protocol is designed as a self-validating system to ensure that any identified salt form is thermodynamically stable and reproducible.

-

Free Base Solvation: Dissolve 500 mg of 6-bromochroman-3-yl methanamine free base in 10 mL of a moderately polar, water-miscible solvent (e.g., THF or isopropyl alcohol) to ensure complete homogenous solvation.

-

Acid Titration: Dispense 1.05 molar equivalents of the selected acid (e.g., 1M Methanesulfonic acid) into the free base solution under continuous magnetic stirring at 25°C.

-

Crystallization Induction: If precipitation does not occur spontaneously within 30 minutes, initiate controlled cooling (0.5°C/min down to 5°C). If the solution remains clear, apply anti-solvent addition (e.g., heptane) dropwise until the cloud point is reached.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold anti-solvent to remove unreacted free base and residual acid.

-

Self-Validation Check (XRPD): Analyze the isolated solid via X-Ray Powder Diffraction (XRPD). Logic: A sharp, distinct diffraction pattern confirms a true crystalline salt lattice, validating the success of the crystallization over an amorphous crash-out.

Solubility & Dissolution Thermodynamics

Causality & Rationale: The dissolution of an ionizable API is not a static metric; it is a dynamic, pH-dependent equilibrium. When 6-bromochroman-3-yl methanamine enters the intestinal tract (pH > 6.8), the environmental pH approaches the molecule's pKa (~9.8). This triggers deprotonation, driving the equilibrium toward the highly lipophilic, poorly soluble free base, which can precipitate out of solution and halt absorption.

Figure 2: Thermodynamic dissolution and pH-dependent ionization pathway.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

-

Saturation: Add an excess amount of the 6-bromochroman-3-yl methanamine salt (approx. 50 mg) to 5 mL of each buffer in tightly sealed borosilicate glass vials.

-

Equilibration: Agitate the vials on an orbital shaker at 300 rpm and 37.0 ± 0.5°C for 24 hours. Logic: 24 hours is required to ensure the kinetic dissolution phase has ended and true thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 1 mL of filtrate to prevent API adsorption artifacts on the filter membrane.

-

Quantification & Self-Validation: Quantify the API concentration in the filtrate using HPLC-UV. Self-Validation Check: Measure the pH of the final filtrate. If the pH has shifted by more than 0.1 units from the initial buffer pH (due to the self-buffering capacity of the highly basic amine), the solubility value must be mathematically assigned to the final measured pH rather than the nominal starting pH.

Thermal & Hygroscopic Profiling

A robust API must withstand environmental stress during milling, tableting, and long-term storage.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) provides the melting onset, while Thermogravimetric Analysis (TGA) confirms if the salt is anhydrous or a solvate. For the 6-bromochroman-3-yl methanamine HCl salt, a sharp endothermic melting peak without prior weight loss in TGA indicates a stable anhydrous form.

-

Hygroscopicity: Dynamic Vapor Sorption (DVS) measures moisture uptake. Causality: If the salt absorbs >2% w/w water at 80% Relative Humidity (RH), it is deemed hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature and potentially triggering a polymorphic transition or chemical degradation, which dictates the strict need for desiccant packaging.

References

- European Patent Office. "EP3851436A1 - Novel heteroaromatic amide derivative and medicine containing same." Google Patents.

Engineering Efficacy: The Therapeutic Potential of 6-Bromochroman Derivatives in Modern Drug Discovery

Executive Summary & Structural Rationale

In the landscape of privileged scaffolds, the chroman-4-one (chromanone) nucleus stands out due to its structural resemblance to naturally occurring flavonoids and its stereochemical flexibility. Unlike chromones, the absence of a C2–C3 double bond in chroman-4-ones introduces sp3 hybridization, allowing the molecule to navigate complex three-dimensional enzymatic pockets[1].

As an application scientist focused on optimizing lead compounds, I have found that halogenation—specifically the 6-bromo substitution on the aromatic A-ring—dramatically alters the pharmacokinetic and pharmacodynamic profile of the chroman scaffold. The bromine atom serves three critical functions:

-

Enhanced Lipophilicity: It drives the partitioning of the molecule into deep, hydrophobic binding channels.

-

Halogen Bonding: It acts as a potent halogen bond donor, establishing highly directional interactions with electronegative residues in target proteins.

-

Steric Anchoring: The van der Waals radius of bromine effectively "locks" the core scaffold in place, reducing entropic penalties during target binding.

These properties have positioned 6-bromochroman derivatives as highly potent candidates across oncology, neurodegeneration, and infectious diseases.

Target Engagement & Mechanistic Pathways

Oncology: Selective SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that regulates cell cycle progression and tumor suppression. 6-bromochroman-4-one derivatives have emerged as potent, selective SIRT2 inhibitors[2]. The mechanism relies on the 6-bromo group anchoring the molecule, while strategic substitutions at the 2-position (e.g., a pentyl chain) project into the hydrophobic channel of the enzyme[3]. The causality of this inhibition is direct: blocking SIRT2 prevents the deacetylation of downstream targets like p53 and α-tubulin, thereby inducing cell cycle arrest and apoptosis in lung (A549) and breast (MCF-7) carcinoma cells[3].

Fig 1: Mechanism of SIRT2 inhibition by 6-bromochroman-4-one derivatives driving apoptosis.

Neurodegeneration: Amyloid-β (Aβ) Plaque Binding

In Alzheimer's Disease (AD) research, targeting Aβ plaques is a primary diagnostic and therapeutic strategy. Benzylidene-substituted 6-bromochroman-4-ones exhibit exceptionally high binding affinities to Aβ aggregates. The bromine atom increases the polarizability of the aromatic system, enhancing π-π and halogen-π interactions with the hydrophobic core of the plaques[1],[4].

Antimicrobial Efficacy

Hybridizing the 6-bromochroman core with benzimidazole moieties yields potent antibacterial and antifungal agents. These derivatives target critical microbial pathways, such as Dihydrofolate Reductase, disrupting folate synthesis required for microbial cell division[5].

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the table below summarizes the biological activities of key 6-bromochroman derivatives.

| Compound Derivative | Primary Target | Biological Activity | Therapeutic Indication | Reference |

| 2-Pentyl-6-bromochroman-4-one | SIRT2 Enzyme | ~70% Inhibition | Oncology (Breast/Lung) | [2] |

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Amyloid-β (Aβ) Plaques | Ki = 9.98 nM | Alzheimer's Disease | [1] |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromochroman-4-one | Amyloid-β (Aβ) Plaques | Ki = 9.10 nM | Alzheimer's Disease | [1] |

| 2-(6-Bromochroman-2-yl)-1H-benzo[d]imidazole | Dihydrofolate Reductase | Active vs. Ciprofloxacin | Antimicrobial / Antifungal | [5] |

Self-Validating Experimental Protocols

As an application scientist, I design protocols that are not just procedural, but self-validating. Understanding the causality behind each reagent guarantees robust, reproducible data.

Protocol A: Base-Promoted Synthesis of the 6-Bromochroman-4-one Scaffold

Objective: Assemble the foundational bicyclic core. Causality & Logic: We utilize a base-promoted aldol condensation followed by an oxa-Michael addition[2]. The base deprotonates the 2'-hydroxy group of the acetophenone, converting it into a strong nucleophile. This nucleophile attacks the β-carbon of the newly formed α,β-unsaturated carbonyl (chalcone), thermodynamically driving the ring closure to form the stable chromanone system.

-

Condensation: Dissolve 5-bromo-2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous ethanol.

-

Catalysis: Add a catalytic amount of pyrrolidine or NaOH. Stir at reflux for 12 hours.

-

Cyclization (Oxa-Michael): The intermediate chalcone will spontaneously undergo intramolecular ring closure under these basic conditions.

-

Purification: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate) to isolate the 6-bromochroman-4-one derivative.

Protocol B: Fluorogenic SIRT2 Enzyme Inhibition Assay

Objective: Quantify the IC50 of synthesized derivatives against SIRT2. Causality & Logic: This assay uses a two-step enzymatic causality. First, SIRT2 deacetylates a fluorogenic peptide substrate. Second, a developer (protease) cleaves only the deacetylated peptide to release the fluorophore. A critical self-validating control is the addition of Trichostatin A (TSA) during the developer phase. TSA selectively inhibits Class I and II HDACs, ensuring the fluorescent signal is exclusively a product of SIRT2 (Class III) activity[3].

-

Preparation: In a 96-well plate, combine 50 µM Fluor de Lys substrate, 200 µM test compound (6-bromochroman derivative), and HeLa cell nuclear extract (source of SIRT2)[3].

-

Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for target engagement and deacetylation.

-

Development: Add Fluor de Lys developer supplemented with 1 µM Trichostatin A.

-

Detection: Incubate for an additional 15 minutes, then read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 against vehicle controls.

Protocol C: MTT Cytotoxicity Phenotypic Screen

Objective: Validate that enzymatic inhibition translates to cellular efficacy. Causality & Logic: The MTT assay measures mitochondrial reductase activity. It relies on the principle that only metabolically active cells can cleave the tetrazolium ring to form insoluble purple formazan. Including a strict vehicle control (DMSO ≤ 0.5%) validates that observed cell death is driven by the compound's mechanism of action, not solvent toxicity[6].

-

Seeding: Plate MCF-7 or A549 cells at 1 x 10⁴ cells/well in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂)[6].

-

Treatment: Treat cells with serial dilutions of the 6-bromochroman derivative (0.1 µM to 100 µM) ensuring DMSO concentration remains ≤ 0.5%.

-

Metabolic Readout: After 48 hours, add MTT reagent. Incubate for 4 hours, lyse cells, and measure absorbance at 570 nm.

Fig 2: End-to-end workflow from chemical synthesis to phenotypic screening of chroman derivatives.

Conclusion

The 6-bromochroman scaffold is a highly versatile pharmacophore. By understanding the physical chemistry of the bromine substitution and employing rigorous, self-validating screening protocols, drug discovery professionals can leverage this core to develop highly selective SIRT2 inhibitors, neuroprotective agents, and novel antimicrobials.

References

- Properties of chromanone and chromone / Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: ResearchGate / Arabian Journal for Science and Engineering URL

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of Novel Benzimidazole Derivatives as Antibacterial and Antifungal Agents Source: Bentham Science Publisher URL

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL

- Application Notes and Protocols for Determining the Biological Activity of 6-Bromochroman-3-ol Source: Benchchem URL

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors (Helda)

Sources

(6-Bromochroman-3-yl)methanamine hydrochloride SMILES and InChIKey

An in-depth technical guide detailing the structural informatics, synthetic causality, and pharmacological utility of (6-Bromochroman-3-yl)methanamine hydrochloride.

Executive Summary

In the landscape of modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged pharmacophore, conferring high conformational rigidity and favorable lipophilicity. (6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile building block. The presence of a primary methanamine group at the C3 position provides a vector for amide coupling and reductive amination, while the bromine atom at the C6 position serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper provides a comprehensive technical breakdown of its structural identity, physicochemical properties, and a self-validating synthetic protocol designed for high-yield isolation.

Chemical Identity & Structural Elucidation

Accurate chemical informatics are critical for compound registration, molecular modeling, and intellectual property mapping. The hydrochloride salt is preferred over the free base in drug development due to its enhanced oxidative stability, reduced hygroscopicity, and superior aqueous solubility.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | (6-Bromochroman-3-yl)methanamine hydrochloride |

| CAS Registry Number | 1187931-52-7[1] |

| Free Base CAS Number | 885271-62-5 |

| Molecular Formula | C10H13BrClNO[1] |

| Molecular Weight | 278.57 g/mol [1] |

| Canonical SMILES (HCl Salt) | NCC1COC2=C(C=C(Br)C=C2)C1.Cl[1] |

| Canonical SMILES (Free Base) | NCC1COC2=C(C=C(Br)C=C2)C1 |

| InChIKey (HCl Salt) | DZRZYSMIVKWKHN-UHFFFAOYSA-N |

| InChIKey (Free Base) | SMBZBESXIBDHBG-UHFFFAOYSA-N[2] |

| Structural Class | Halogenated Chroman Alkylamine |

Mechanistic Insights & Synthetic Pathways

The synthesis of the (6-bromochroman-3-yl)methanamine core fundamentally relies on the reduction of a nitrile precursor, specifically 6-bromochroman-3-carbonitrile.

Causality in Reagent Selection: The reduction of the nitrile group to a primary amine must be achieved without compromising the structural integrity of the aryl bromide. Standard catalytic hydrogenation (e.g., H2 over Pd/C) is contraindicated here, as it frequently leads to premature hydrodehalogenation of the C6-bromine. To circumvent this, Lithium Aluminum Hydride (LiAlH4) is selected. LiAlH4 is a potent, chemoselective hydride donor that rapidly reduces the nitrile to the primary amine while leaving the aryl halide intact.

Following the reduction, the free base is converted to the hydrochloride salt. The introduction of anhydrous hydrogen chloride (HCl) in dioxane forces the immediate precipitation of the product, driving the equilibrium forward and acting as a primary purification step.

Synthetic workflow from nitrile precursor to the final hydrochloride salt.

Experimental Protocols: Synthesis and Validation

The following protocol describes a self-validating system for the synthesis of (6-Bromochroman-3-yl)methanamine hydrochloride.

Step 1: Anhydrous Reduction of 6-Bromochroman-3-carbonitrile

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Causality: LiAlH4 reacts violently with atmospheric moisture, necessitating strict anhydrous conditions.

-

Hydride Suspension: Suspend LiAlH4 (2.0 equivalents) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 6-bromochroman-3-carbonitrile (1.0 equivalent) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-over.

-

Reaction: Remove the ice bath, allow the mixture to reach room temperature, and heat to reflux for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3) until complete consumption of the nitrile precursor is observed.

Step 2: Fieser Workup (Self-Validating Step)

-

Cool the reaction mixture to 0 °C.

-

Quench Sequence: Sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x is the mass of LiAlH4 used in grams).

-

Validation: Stir vigorously for 30 minutes. Causality & Validation: This specific stoichiometric addition is the Fieser method. The reaction is visually validated when the gelatinous gray emulsion transitions into a stark white, granular precipitate. This crystalline matrix traps the inorganic aluminum salts, preventing intractable emulsions during extraction.

-

Filter the mixture through a Celite pad and wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base.

Step 3: Hydrochloride Salt Precipitation

-

Dissolve the crude (6-bromochroman-3-yl)methanamine free base in a minimal volume of anhydrous diethyl ether.

-

Cool the solution to 0 °C and introduce a stoichiometric excess of 4M HCl in dioxane dropwise.

-

Validation: The anhydrous HCl protonates the primary amine, immediately driving the precipitation of the insoluble hydrochloride salt.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final (6-Bromochroman-3-yl)methanamine hydrochloride[1].

Pharmacological & Drug Development Context

Compounds containing the chroman-3-amine motif are heavily utilized in the development of central nervous system (CNS) therapeutics. The rigidified phenethylamine-like structure effectively mimics endogenous monoamine neurotransmitters, allowing for high-affinity interactions with dopamine and serotonin receptors. Furthermore, the C6-bromine atom provides an ideal synthetic vector for late-stage functionalization. By utilizing cross-coupling chemistries, researchers can rapidly generate diverse libraries of 6-aryl or 6-alkyl substituted chromans to optimize structure-activity relationships (SAR) for targets such as Nav1.8 channels or monoamine transporters.

References

-

Reagent Database. "(6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS 885271-62-5." Retrieved from:[Link]

Sources

Structural Divergence and Pharmacological Impact: A Comparative Analysis of Chroman-3-yl and Chroman-4-yl Methanamine Scaffolds

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a privileged structural motif in modern drug discovery, renowned for conferring conformational rigidity and favorable lipophilicity to therapeutic agents. The attachment of a methanamine (-CH₂NH₂) pharmacophore to this core yields highly versatile building blocks. However, the exact positional attachment of this primary amine—specifically at the C3 versus the C4 position—drastically alters the molecule's stereochemistry, electronic environment, and 3D vectorial projection. This technical whitepaper provides an in-depth analysis of the differences between chroman-3-yl methanamine and chroman-4-yl methanamine, detailing their pharmacological implications, physicochemical properties, and synthetic methodologies.

Stereochemical and Vectorial Divergence

The fundamental difference between these two scaffolds lies in the spatial orientation and electronic context of the methanamine group.

-

Chroman-3-yl methanamine (CAS 10185-46-3): The methanamine moiety is attached to the C3 carbon, which is aliphatic and situated beta to the ether oxygen[1]. Because C3 is a chiral center adjacent to the heteroatom-bearing C2, the amine vector can adopt distinct equatorial or axial conformations depending on the saturation and puckering of the dihydropyran ring. The inductive electron-withdrawing effect of the nearby oxygen slightly modulates the basicity of the amine, but it remains fundamentally aliphatic.

-

Chroman-4-yl methanamine (CAS 92661-91-1): Here, the methanamine is attached at the C4 position, making it a benzylic derivative[2]. The C4 carbon is directly adjacent to the aromatic ring, restricting the conformational flexibility of the amine and locking its spatial projection into a rigid benzylic vector. Furthermore, the proximity to the pi-electron system alters the pKa of the primary amine, differentiating its ionization profile at physiological pH compared to its C3 counterpart.

Pharmacological Implications & Target Selectivity

The spatial orientation of the basic nitrogen is critical for salt-bridge formation with conserved aspartate residues (e.g., Asp3.32) within the transmembrane domains of G-protein coupled receptors (GPCRs). Repositioning the methanamine group from C3 to C4 fundamentally shifts the target selectivity profile[3].

-

C3-Substitution: Chroman-3-yl methanamine is heavily utilized in the development of Rho kinase (ROCK) inhibitors and neurological agents targeting dopamine D2/D3 and 5-HT receptors[1]. The flexibility of the C3 vector allows the amine to navigate deeper into specific receptor binding pockets without steric clash from the aromatic core.

-

C4-Substitution: The rigid benzylic projection of chroman-4-yl methanamine is highly favored in the design of potassium channel blockers and adrenergic receptor modulators. For instance, derivatives of chroman-4-yl methanamine have been successfully deployed as β 1-selective adrenergic receptor modulators, selectively activating cAMP pathways over beta-arrestin pathways[4].

Logical relationship between chroman substitution patterns and GPCR binding vectors.

Physicochemical & Structural Data Comparison

To streamline compound selection for drug design, the core differences between the two isomers are summarized below:

| Property / Feature | Chroman-3-yl methanamine | Chroman-4-yl methanamine |

| CAS Number | 10185-46-3 | 92661-91-1 |

| Substitution Type | C3 (Aliphatic, homobenzylic) | C4 (Benzylic) |

| Electronic Environment | Beta to ether oxygen; inductive withdrawal | Gamma to oxygen; benzylic resonance influence |

| Primary Precursors | Chroman-3-one, Chroman-3-carbaldehyde | Chroman-4-one, Chroman-4-carbonitrile |

| Therapeutic Applications | ROCK inhibitors, D2/D3 ligands, 5-HT modulators | Adrenergic modulators, K+ channel blockers |

| Vectorial Projection | Equatorial/Axial flexibility | Rigid benzylic projection |

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of both chroman-3-yl and chroman-4-yl methanamine frequently relies on the reductive amination of their respective ketone precursors (chroman-3-one or chroman-4-one)[1][2]. The following methodology is designed as a self-validating system, ensuring high yield and purity through chemically logical steps.

Protocol: Chemical Reductive Amination of Chromanones

Objective: High-yield synthesis of chroman-n-yl methanamine from chroman-n-one. Materials: Chroman-3-one or Chroman-4-one, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Anhydrous methanol, 3Å/4Å Molecular sieves, 1M HCl, 1M NaOH, Dichloromethane (DCM).

Step-by-Step Methodology & Causality:

-

Imine Formation: Dissolve the chromanone (1.0 eq) in anhydrous methanol. Add an excess of NH₄OAc (10.0 eq) and activated molecular sieves.

-

Causality: The massive excess of ammonia shifts the equilibrium toward the imine. Molecular sieves act as a physical trap for the generated water, preventing the reverse hydrolysis reaction and ensuring complete conversion to the Schiff base intermediate[1].

-

-

Selective Reduction: Cool the mixture to 0°C and add NaBH₃CN (1.5 eq) portion-wise. Stir at room temperature for 16 hours.

-

Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is uniquely stable at the slightly acidic pH (pH 4-6) generated by NH₄OAc. It selectively reduces the protonated iminium ion without attacking the unreacted ketone, thereby suppressing the formation of unwanted chromanol byproducts[1].

-

-

Quenching and Acidification: Filter the molecular sieves. Concentrate the filtrate under reduced pressure, resuspend the residue in DCM, and extract with 1M HCl.

-

Causality: Acidification protonates the target methanamine into a water-soluble ammonium salt. The organic DCM layer retains unreacted ketones and neutral impurities. This creates a self-validating purification step where only the basic product enters the aqueous phase.

-

-

Basification and Isolation: Separate the aqueous layer, cool to 0°C, and adjust to pH > 10 using 1M NaOH. Extract the aqueous layer with fresh DCM. Dry the organic phase over MgSO₄ and concentrate.

-

Causality: Basification deprotonates the ammonium salt, regenerating the free primary amine and driving it back into the organic phase. This acid-base toggling guarantees >95% purity of the crude methanamine prior to any chromatographic polishing.

-

Self-validating experimental workflow for the reductive amination of chromanones.

Conclusion

While chroman-3-yl methanamine and chroman-4-yl methanamine share identical molecular weights and core ring systems, the positional shift of the methanamine group dictates profound differences in their chemical behavior and biological targeting. The flexible, aliphatic nature of the C3-substitution is ideal for navigating complex aminergic and kinase pockets, whereas the rigid, benzylic nature of the C4-substitution provides the precise vectorial control required for adrenergic and ion channel modulation. Understanding these nuances is paramount for rational drug design and synthetic planning.

Sources

- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 2. chroman-4-ylmethanamine - CAS号 92661-91-1 - 摩熵化学 [molaid.com]

- 3. Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11173144B2 - Adrenergic receptor modulating compounds and methods of using the same - Google Patents [patents.google.com]

Methodological & Application

Application Note: De Novo Synthesis and Validation of (6-Bromochroman-3-yl)methanamine Hydrochloride from 6-Bromochroman-4-one

Executive Summary & Rationale

(6-Bromochroman-3-yl)methanamine hydrochloride is a highly versatile building block utilized in the development of centrally acting therapeutics, ROCK inhibitors, and novel antimicrobial agents. The chroman core is widely recognized as a privileged scaffold in drug discovery due to its conformational rigidity and favorable lipophilicity profile[1]. The presence of the C6-bromine atom provides a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions[2].

Synthesizing this target directly from 6-bromochroman-4-one presents a unique chemoselectivity challenge: one must install a primary aminomethyl group at the C3 position and deoxygenate the C4 ketone without triggering the reductive debromination of the aryl halide. Traditional global reduction methods (e.g., Pd/C with H₂) are contraindicated. This application note details a highly regioselective, chemoselective, and self-validating five-step protocol utilizing ionic hydrogenation and borane-mediated nitrile reduction to achieve the target compound with high fidelity[3].

Retrosynthetic Strategy & Pathway Visualization

The synthetic logic relies on avoiding direct reductive amination, which is impossible due to the lack of a C3-carbon in the starting material. Instead, the sequence employs a Claisen formylation to install the necessary carbon, followed by an isoxazole annulation/cleavage sequence to establish a masked nitrile. Chemoselective deoxygenation of the benzylic ketone via ionic hydrogenation preserves the aryl bromide, setting the stage for a mild borane reduction of the nitrile[4].

Synthetic workflow for (6-Bromochroman-3-yl)methanamine HCl from 6-bromochroman-4-one.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: C3-Formylation (Claisen Condensation)

-

Causality: The C3 protons of 6-bromochroman-4-one are weakly acidic. Deprotonation by sodium methoxide generates an enolate that attacks ethyl formate. The reaction is driven to completion by the thermodynamic stability of the resulting enolate of the β-ketoaldehyde (which exists predominantly in its hydroxymethylene tautomeric form).

-

Protocol:

-

Suspend 6-bromochroman-4-one (10.0 g, 44.0 mmol) in anhydrous toluene (100 mL) under N₂ at 0 °C.

-

Add sodium methoxide (3.56 g, 66.0 mmol) followed by dropwise addition of ethyl formate (6.52 g, 88.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench with 1M aqueous HCl (100 mL) to precipitate the product. Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 1 .

-

Step 2: Isoxazole Annulation and Base-Promoted Cleavage

-

Causality: Direct electrophilic cyanation at C3 is prone to polyalkylation and poor yields. Condensing the hydroxymethylene intermediate with hydroxylamine forms a highly stable isoxazole ring. Subsequent treatment with a strong base triggers a Kemp-type elimination, cleanly opening the ring to reveal the β-keto nitrile.

-

Protocol:

-

Dissolve Intermediate 1 (10.5 g, 41.2 mmol) in ethanol (80 mL). Add hydroxylamine hydrochloride (3.44 g, 49.4 mmol) and reflux for 2 hours.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the crude isoxazole in anhydrous methanol (80 mL) and add sodium methoxide (2.45 g, 45.3 mmol). Stir at room temperature for 2 hours.

-

Neutralize with 1M HCl, extract with DCM (3 × 50 mL), dry, and evaporate to yield Intermediate 2 (6-bromo-4-oxochroman-3-carbonitrile).

-

Step 3: Chemoselective Deoxygenation (Ionic Hydrogenation)

-

Causality: Removing the C4 ketone without debrominating the aromatic ring requires non-catalytic conditions. Trifluoroacetic acid (TFA) protonates the benzylic ketone, generating a resonance-stabilized carbocation that is rapidly trapped by hydride from triethylsilane (Et₃SiH). This process repeats to fully reduce the ketone to a methylene group, leaving the nitrile and aryl bromide completely intact.

-

Protocol:

-

Dissolve Intermediate 2 (8.5 g, 33.7 mmol) in anhydrous DCM (60 mL).

-

Add triethylsilane (11.7 g, 101.1 mmol) followed by the slow, dropwise addition of TFA (38.4 g, 337 mmol) at 0 °C.

-

Stir at room temperature for 12 hours.

-

Concentrate the mixture in vacuo. Carefully neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield Intermediate 3 (6-bromochroman-3-carbonitrile).

-

Step 4: Nitrile Reduction to Primary Amine

-

Causality: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation[2], it can sometimes cause unwanted side reactions with halogenated aromatics. Borane-tetrahydrofuran (BH₃·THF) is selected as a milder, highly chemoselective alternative that smoothly reduces aliphatic nitriles to primary amines without risking debromination[4].

-

Protocol:

-

Dissolve Intermediate 3 (6.0 g, 25.2 mmol) in anhydrous THF (50 mL) under N₂.

-

Add BH₃·THF (1.0 M in THF, 75.6 mL, 75.6 mmol) dropwise at 0 °C.

-

Reflux the mixture for 4 hours.

-

Cool to 0 °C and carefully quench by the dropwise addition of methanol (20 mL).

-

Reflux the quenched mixture for 1 hour to disrupt the stable amine-borane complexes. Concentrate in vacuo to yield the crude free base Intermediate 4 .

-

Step 5: Hydrochloride Salt Formation

-

Causality: The free primary amine is an oil that is susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates). Conversion to the hydrochloride salt ensures a highly stable, crystalline, and water-soluble compound suitable for biological assays and long-term storage.

-

Protocol:

-

Dissolve the crude Intermediate 4 in anhydrous diethyl ether (50 mL).

-

Cool to 0 °C and add 4.0 M HCl in dioxane (7.5 mL, 30.0 mmol) dropwise under vigorous stirring.

-

Stir for 1 hour at 0 °C. Filter the resulting white precipitate, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum to yield the final Target Compound .

-

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the optimized five-step synthesis on a 10-gram starting scale.

| Step | Product / Intermediate | Reagents | Time | Yield (%) | Purity (LC-MS) |

| 1 | 6-Bromo-3-(hydroxymethylene)chroman-4-one | HCO₂Et, NaOMe | 4 h | 92% | >95% |

| 2 | 6-Bromo-4-oxochroman-3-carbonitrile | NH₂OH·HCl; NaOMe | 4 h | 81% | >98% |

| 3 | 6-Bromochroman-3-carbonitrile | Et₃SiH, TFA | 12 h | 74% | >99% |

| 4 | (6-Bromochroman-3-yl)methanamine | BH₃·THF, MeOH | 5 h | 88% | >96% |

| 5 | Target HCl Salt | HCl (4M in Dioxane) | 1 h | 95% | >99.5% |

| Overall | (6-Bromochroman-3-yl)methanamine HCl | - | 26 h | ~46% | >99.5% |

In-Process Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic pipeline, the protocol is designed as a self-validating system. Do not proceed to the next step unless the following analytical milestones are met:

-

Validation of Step 1: ¹H NMR (CDCl₃) must show the disappearance of the C3-H₂ multiplet (~2.8 ppm) and the appearance of a strongly downfield vinylic proton (~7.8 ppm) and an enolic -OH proton (>10 ppm), confirming the hydroxymethylene tautomer.

-

Validation of Step 2: FT-IR spectroscopy is critical here. The successful Kemp elimination is confirmed by the appearance of a sharp, distinct C≡N stretching band at ~2250 cm⁻¹ .

-

Validation of Step 3: FT-IR must show the complete disappearance of the conjugated ketone C=O stretch at ~1680 cm⁻¹ . ¹H NMR will reveal new benzylic protons at C4 (~2.9-3.1 ppm).

-

Validation of Step 4 & 5: FT-IR will show the disappearance of the C≡N stretch and the appearance of broad N-H stretches at ~3300 cm⁻¹ (free base) or a broad ammonium band at 2800-3000 cm⁻¹ (HCl salt). The final salt must be freely soluble in D₂O, with the -CH₂-NH₃⁺ protons appearing as a distinct doublet shifted downfield (~3.2 ppm).

References

- Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical - Benchchem Source: Benchchem URL

- (6-Bromochroman-3-yl)

- Chromane synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Source: Gothenburg University (gu.se)

Sources

Protocol for reductive amination using 6-bromochroman-3-carbaldehyde

Application Note: Chemoselective Reductive Amination of 6-Bromochroman-3-carbaldehyde

Introduction & Strategic Rationale

6-Bromochroman-3-carbaldehyde (CAS 944899-39-2) is a versatile bicyclic building block frequently utilized in the drug development [1]. It features a rigid oxygen-containing heterocycle, an aryl bromide for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), and a highly reactive C3-aldehyde for functionalization[1].

The most efficient method to install diverse pharmacophoric headgroups at the C3 position is[2]. However, the dual functionality of this scaffold presents a strict chemoselectivity challenge: the reducing conditions must convert the intermediate imine to an amine without prematurely reducing the aldehyde to a primary alcohol, and critically, without causing hydrodehalogenation of the aryl bromide[3].

Mechanistic Causality: Reagent Selection

To achieve a self-validating, high-yielding protocol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3 ) is selected as the[4].

-

Avoidance of Catalytic Hydrogenation: Using H2 with Pd/C is a standard industrial method for reductive amination but is strictly contraindicated here. Palladium readily inserts into the C-Br bond, leading to massive des-bromo impurities that are notoriously difficult to separate from the [3].

-

Avoidance of Strong Hydrides: Sodium borohydride ( NaBH4 ) is non-selective and will rapidly reduce 6-bromochroman-3-carbaldehyde to 6-bromochroman-3-ylmethanol before the amine can fully condense[3].

-

Superiority over Cyanoborohydride: While sodium cyanoborohydride ( NaBH3CN ) is a classic chemoselective reagent, it requires strict pH maintenance (pH 3-4), reacts sluggishly with weakly basic amines, and generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[4].

-

The STAB Advantage: The three electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, rendering it a mild reducing agent[4]. It does not reduce aldehydes at a competitive rate in neutral media but rapidly reduces the more electrophilic protonated iminium ions[3].

Mechanistic pathway highlighting reagent chemoselectivity and avoidance of side reactions.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. By controlling the stoichiometry and order of addition, the system inherently prevents over-reduction and allows for real-time reaction tracking[3].

3.1. Materials & Reagents

-

6-Bromochroman-3-carbaldehyde (1.0 equiv)

-

Primary or Secondary Amine (1.05 - 1.1 equiv)[4]

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[4]

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M relative to aldehyde)

-

Optional: Glacial Acetic Acid (AcOH) (1.0 equiv) - Only required for weakly basic aromatic amines.[3]

3.2. Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromochroman-3-carbaldehyde (1.0 equiv) in anhydrous DCE (0.2 M). DCE is preferred over THF as it generally accelerates reaction kinetics for STAB-mediated reductions[3].

-

Amine Addition: Add the primary or secondary amine (1.05 equiv) to the stirring solution at room temperature ( 20−25∘C ).

-

Causality Check: A slight excess of amine ensures complete consumption of the valuable aldehyde building block[4].

-

-

Pre-complexation (If applicable): If utilizing a sterically hindered or weakly basic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv) and allow the mixture to stir for 15–30 minutes to facilitate iminium ion formation[3]. For unhindered aliphatic amines, this step is unnecessary and STAB can be added immediately[3].

-

Reduction: Portion-wise, add STAB (1.4 equiv) to the reaction mixture. The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could degrade the intermediate[4].

-

Monitoring (Self-Validation): Stir the reaction at room temperature under a nitrogen atmosphere. Monitor progress via LC-MS or TLC (Hexanes/EtOAc). The aldehyde starting material can be visualized using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain (turns yellow/orange), while the product amine will react with Ninhydrin or Dragendorff's reagent. Typical reaction times range from 2 to 12 hours depending on amine nucleophilicity[3].

-

Quench & Workup: Once the aldehyde is fully consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCE). Stir vigorously for 15 minutes to hydrolyze unreacted boron species.

-

Safety Note: Unlike NaBH3CN , no toxic HCN gas is evolved during this basic quench[4].

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH with 1% Et3N to prevent streaking of the basic amine) to afford the pure 6-bromo-3-(aminomethyl)chromane derivative.

Step-by-step operational workflow for the reductive amination protocol.

Quantitative Data & Reaction Parameters

The following table summarizes the expected reaction parameters based on the structural class of the amine partner. This data allows researchers to predict reaction kinetics and adjust stoichiometry accordingly[3][4].

| Amine Class | Example Nucleophile | AcOH Required? | STAB Equivalents | Typical Reaction Time | Expected Yield Range |

| Aliphatic Primary | Benzylamine, Methylamine | No | 1.4 | 2 - 4 hours | 85 - 95% |

| Aliphatic Secondary | Morpholine, Piperidine | No | 1.4 - 1.5 | 3 - 6 hours | 80 - 92% |

| Aromatic (Weakly Basic) | Aniline, Pyridin-2-amine | Yes (1.0 eq) | 1.5 - 2.0 | 12 - 24 hours | 65 - 80% |

| Sterically Hindered | tert-Butylamine | Yes (1.0 eq) | 2.0 | 24+ hours | 50 - 70% |

Note: Yields are highly dependent on the purity of the 6-bromochroman-3-carbaldehyde starting material. Ensure the aldehyde is stored under an inert atmosphere to prevent auto-oxidation to the corresponding carboxylic acid.

References

-

Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Using (6-Bromochroman-3-yl)methanamine HCl as a fragment in drug design

Engineering 3D Chemical Space: (6-Bromochroman-3-yl)methanamine HCl in Fragment-Based Drug Discovery

Executive Summary

The transition from high-throughput screening (HTS) of planar, lipophilic libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized hit-to-lead campaigns. Central to this paradigm shift is the utilization of sp3-rich, three-dimensional scaffolds that improve target complementarity and clinical success rates—a concept widely known as "escaping flatland" (1)[1].

(6-Bromochroman-3-yl)methanamine HCl (CAS 1187931-52-7) represents a highly optimized building block for modern FBDD[2]. It combines a conformationally restricted, sp3-enriched chroman core with two orthogonal synthetic vectors: a primary methanamine for rapid functionalization and a C6-bromine atom. Crucially, the bromine atom not only serves as a handle for transition-metal-catalyzed cross-coupling but also acts as an anomalous scattering beacon for unambiguous pose identification in X-ray crystallography (3)[3]. This application note details the physicochemical rationale and self-validating protocols for deploying this fragment in drug design.

Structural Rationale & Physicochemical Profiling

The Privileged Chroman Core

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceuticals (4)[4]. Unlike flat aromatic rings, the chroman-3-yl system introduces out-of-plane substituents, significantly increasing the fraction of sp3-hybridized carbons (Fsp3). This 3D architecture enhances aqueous solubility by disrupting crystal lattice packing and improves target selectivity by requiring precise spatial complementarity ().

The Strategic Role of Bromine

A persistent bottleneck in FBDD is the weak binding affinity of initial hits (often in the high μ M to mM range), which translates to partial occupancy and ambiguous electron density maps during crystallographic screening. Incorporating a heavy halogen like bromine solves this. By collecting diffraction data at the bromine K-edge (~13.5 keV), crystallographers can generate anomalous difference Fourier maps. This isolates the bromine's signal from the protein and solvent noise, unequivocally defining the fragment's binding orientation (5)[5].

Table 1: Physicochemical Profile of (6-Bromochroman-3-yl)methanamine

| Property | Value | FBDD Relevance |

| Chemical Name | (6-Bromochroman-3-yl)methanamine HCl | Standardized salt form for stability |

| CAS Number | 1187931-52-7 (HCl Salt) | Verified chemical identifier[2],[6] |

| Molecular Weight | 242.11 g/mol (Free Base) | Complies with the "Rule of Three" (<300 Da) |

| Fsp3 (Fraction sp3) | 0.40 | High 3D character; avoids "flatland" attrition[7] |

| H-Bond Donors | 2 (Primary Amine) | Strong directional interaction vector |

| H-Bond Acceptors | 1 (Chroman Oxygen) | Enhances solubility and target interaction |

| Exit Vectors | C3-Methanamine, C6-Bromine | Enables modular, multi-directional elaboration[1] |

Experimental Workflows & Visualizations

Figure 1: Crystallographic FBDD workflow utilizing anomalous dispersion of brominated fragments.

Protocol A: Anomalous Dispersion X-Ray Crystallographic Screening

Causality: Because fragment affinities are inherently low, high-concentration soaking is required to drive the equilibrium toward the bound state. To prevent osmotic shock and crystal lattice degradation, a step-wise concentration gradient is utilized.

Step-by-Step Methodology:

-

Preparation of Fragment Stock: Dissolve (6-Bromochroman-3-yl)methanamine HCl in 100% DMSO to a concentration of 500 mM. Note: The HCl salt ensures superior solubility compared to the free base.

-

Step-Wise Soaking: Transfer apo-protein crystals into a stabilizing drop containing the mother liquor. Gradually spike the drop with the fragment stock to achieve final concentrations of 10 mM, 25 mM, and 50 mM over a 24-hour period.

-

Cryoprotection: Transfer the soaked crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing the fragment at the final soaking concentration for 30 seconds, then flash-freeze in liquid nitrogen.

-

Data Collection: Mount the crystal on a synchrotron beamline tuned to the bromine K-edge (approx. 0.92 Å or 13.47 keV) to maximize the anomalous scattering signal ( f′′ ) of the bromine atom (8)[8].

-

Self-Validating Output: Process the diffraction data and generate an anomalous difference Fourier map. A definitive peak ( >4σ ) at the expected bromine position validates the binding event, filtering out false positives caused by ordered water molecules or cryoprotectant artifacts.

Figure 2: Bimodal chemical elaboration pathways leveraging the dual exit vectors of the fragment.

Protocol B: Bimodal Fragment Elaboration (Hit-to-Lead)

Causality: The fragment possesses two highly reactive sites. The primary amine is a strong nucleophile that can poison palladium catalysts or undergo undesired side reactions during cross-coupling. Therefore, the logically sound sequence is to first functionalize the methanamine (securing Vector 1 and masking the amine), followed by Suzuki-Miyaura cross-coupling at the C6-bromine (Vector 2) (9)[9].

Step 1: Amide Bond Formation (Vector 1)

-

Reaction Setup: Dissolve (6-Bromochroman-3-yl)methanamine HCl (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 eq) to liberate the free base, followed by HATU (1.2 eq). HATU is selected over older reagents (like EDC/HOBt) due to its superior efficiency with primary amines, ensuring high yields for precious fragment-derived intermediates.

-

Execution: Stir at room temperature for 2 hours.

-

Self-Validating Output: Perform LC-MS analysis. The mass spectrum must show the expected product mass with a characteristic 1:1 isotopic doublet (M / M+2) indicative of the intact bromine atom. The disappearance of the primary amine protons in 1 H-NMR confirms completion.

Step 2: Suzuki-Miyaura Cross-Coupling (Vector 2)

-

Reaction Setup: Combine the brominated amide intermediate from Step 1 (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).

-

Catalysis: Add Pd(dppf)Cl2 (0.05 eq). This catalyst is chosen for its robust performance in coupling sterically hindered or electron-rich aryl bromides.

-

Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

-

Purification & Validation: Extract with EtOAc, concentrate, and purify via flash chromatography. Final validation via High-Resolution Mass Spectrometry (HRMS) will confirm the loss of the bromine isotopic signature and the successful addition of the new aryl vector, completing the 3D lead molecule (1)[1].

References

-

BenchChem. Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery. 4

-

BLD Pharm. 1187931-52-7 | (6-Bromochroman-3-yl)methanamine hydrochloride. 2

-

Fluorochem. (6-Bromochroman-3-yl)methanamine hydrochloride (CAS 1187931-52-7). 6

-

Tiefenbrunn, T., et al. (2014). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chem Biol Drug Des. 3

-

Enamine / Namiki. Enamine Fsp3-enriched Fragments.7

-

PMC / NIH. Emergent synthetic methods for the modular advancement of sp3-rich fragments. 9

-

MDPI. Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV. 8

-

Gomez-Angel, A. R., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.1

-

bioRxiv. Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target. 10

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1187931-52-7|(6-Bromochroman-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]

- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV | MDPI [mdpi.com]

- 9. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Synthesis of Novel Amide Derivatives via Coupling of (6-Bromochroman-3-yl)methanamine with Carboxylic Acids

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chromane Scaffolds and Amide Bond Formation

The chromane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The incorporation of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making (6-Bromochroman-3-yl)methanamine a valuable building block for the exploration of new chemical space. The amide bond is a cornerstone of peptide and medicinal chemistry, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The coupling of (6-Bromochroman-3-yl)methanamine with a diverse range of carboxylic acids offers a direct and efficient route to novel amide derivatives with significant potential in drug discovery programs.

This application note provides a comprehensive guide to the reaction conditions for the amide coupling of (6-Bromochroman-3-yl)methanamine. We will delve into the mechanistic underpinnings of common coupling strategies, present a selection of robust protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction. This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine. The two most prevalent classes of coupling reagents in modern organic synthesis are carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimide-Mediated Coupling (e.g., EDC with HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[3] To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[2][4] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, while still being sufficiently reactive towards the amine.[4][5]

Onium Salt-Mediated Coupling (e.g., HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[6][7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[9][10] This anion then attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt, which is subsequently converted to a 1-hydroxy-7-azabenzotriazole (HOAt) active ester.[6][9] The resulting HOAt ester readily reacts with the amine to form the desired amide.[9] HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[6][8]

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction scale, and cost considerations.

| Coupling Reagent | Class | Advantages | Disadvantages |

| EDC/HOBt | Carbodiimide | Cost-effective; water-soluble byproducts are easily removed during aqueous workup.[2][11] | Slower reaction rates compared to onium salts; potential for side reactions if HOBt is omitted.[11] |

| HATU | Aminium/Uronium Salt | High coupling efficiency and fast reaction rates; low racemization; effective for hindered substrates.[6][7][8] | Higher cost; byproducts can sometimes be challenging to remove.[12] |

| PyBOP | Phosphonium Salt | High reactivity; good for sterically demanding couplings.[8] | Can be less efficient than HATU for some applications; potential for guanidinylation of the amine. |

| COMU | Aminium/Uronium Salt | High reactivity, often superior to HOBt-based reagents; byproducts are water-soluble, facilitating purification.[13] | Higher cost. |

Experimental Protocols

The following protocols provide a starting point for the coupling of (6-Bromochroman-3-yl)methanamine with a generic carboxylic acid. Optimization of stoichiometry, solvent, base, and temperature may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

-

(6-Bromochroman-3-yl)methanamine (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of (6-Bromochroman-3-yl)methanamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[15]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered carboxylic acids or when rapid reaction times are desired.

Materials:

-

(6-Bromochroman-3-yl)methanamine (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Add a solution of (6-Bromochroman-3-yl)methanamine (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial, although this can increase the risk of side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.

-

Side Product Formation: The formation of N-acylurea with carbodiimide reagents can be suppressed by ensuring a sufficient amount of HOBt is present. If guanidinylation of the amine is observed with onium salts, switching to a phosphonium-based reagent like PyBOP may be advantageous.

-

Purification Challenges: The byproducts of some coupling reagents can complicate purification. The urea byproduct from EDC is water-soluble and easily removed with an aqueous workup.[3] For HATU, washing the organic extract with an aqueous LiCl solution can help remove residual DMF and other polar byproducts.

Conclusion